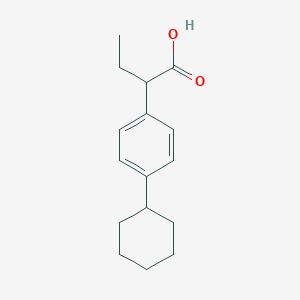

2-(4-Cyclohexylphenyl)butanoic acid

Description

BenchChem offers high-quality 2-(4-Cyclohexylphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyclohexylphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyclohexylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12,15H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSJAZMOLOFJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606392 | |

| Record name | 2-(4-Cyclohexylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41641-69-4 | |

| Record name | 2-(4-Cyclohexylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical properties and pKa values of 2-(4-Cyclohexylphenyl)butanoic acid

This guide provides an in-depth technical analysis of 2-(4-Cyclohexylphenyl)butanoic acid , a lipophilic organic acid structurally related to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) such as Hexaprofen and Ibuprofen.

Executive Summary

2-(4-Cyclohexylphenyl)butanoic acid (CAS: 41641-69-4) is a phenylbutanoic acid derivative characterized by a high degree of lipophilicity and weak acidity. Structurally, it is the

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a butanoic acid backbone substituted at the C2 (

| Property | Detail |

| IUPAC Name | 2-(4-Cyclohexylphenyl)butanoic acid |

| CAS Number | 41641-69-4 |

| Molecular Formula | |

| Molecular Weight | 246.35 g/mol |

| SMILES | CCC(C1=CC=C(C=C1)C2CCCCC2)C(=O)O |

| Structural Class | Phenylbutanoic acid derivative; Profen analog |

Structural Visualization and Ionization Equilibrium

The following diagram illustrates the chemical structure and the deprotonation equilibrium that defines its pKa.

Figure 1: Ionization pathway and key structural determinants of physicochemical behavior.

Physicochemical Properties[1][4][5][6][7][8]

Acidity (pKa) Profile

The pKa of 2-(4-cyclohexylphenyl)butanoic acid is governed by the stability of the carboxylate anion, which is influenced by the inductive effect of the

-

Predicted pKa: 4.50 ± 0.20

-

Mechanistic Insight: The phenyl ring at the

-position exerts a weak electron-withdrawing inductive effect (-I), stabilizing the conjugate base slightly more than in aliphatic acids (e.g., butanoic acid, pKa 4.82). However, the electron-donating cyclohexyl group at the para position of the phenyl ring slightly counteracts this, resulting in a pKa very similar to Hexaprofen (pKa ~4.5) and Ibuprofen (pKa ~4.4). -

Physiological State: At physiological pH (7.4), the compound exists almost exclusively (>99.8%) in its ionized carboxylate form (

), which aids solubility in plasma despite the lipophilic tail.

Lipophilicity (LogP)

The molecule is highly lipophilic due to the combination of the cyclohexyl ring, the phenyl ring, and the ethyl side chain.

-

Predicted LogP: 4.4 – 4.6

-

Comparison:

-

Hexaprofen (Propyl analog): LogP ~3.92

-

Ibuprofen (Isobutyl analog): LogP ~3.5

-

The addition of the methylene group (propanoic

butanoic) typically adds ~0.5 log units to the lipophilicity.

-

-

Implication: This compound is classified as a Class II candidate in the Biopharmaceutics Classification System (BCS)—high permeability but low aqueous solubility.

Melting Point

While experimental data for this specific CAS is limited in open literature, structural analogs suggest a solid state at room temperature.

-

Estimated Melting Point: 85°C – 110°C

-

Rationale: 2-Phenylbutyric acid melts at 47.5°C. The addition of a rigid para-cyclohexyl group significantly increases crystal lattice energy and melting point, similar to the jump seen between phenylacetic acid and its heavier analogs.

-

Experimental Protocols for Characterization

To validate the theoretical values above, the following experimental workflows are recommended. Due to the compound's low water solubility, standard aqueous titrations are unsuitable.

pKa Determination via Potentiometric Titration (Mixed Solvent)

Objective: Determine thermodynamic pKa by extrapolating from methanol-water mixtures (Yasuda-Shedlovsky method).

Reagents:

-

0.01 M NaOH (standardized).

-

0.1 M KCl (ionic strength adjustor).

-

Methanol (HPLC grade).

Workflow:

-

Preparation: Dissolve ~5 mg of compound in varying ratios of Methanol:Water (30%, 40%, 50%, 60% v/v). Ensure ionic strength is constant (0.1 M KCl).

-

Titration: Titrate with 0.01 M NaOH under inert gas (

) to prevent carbonate formation. -

Data Processing: Record pH vs. volume. Calculate apparent pKa (

) for each solvent ratio. -

Extrapolation: Plot

vs.

LogP Determination via Shake-Flask Method

Objective: Measure the partition coefficient between n-octanol and water (or pH 7.4 buffer for LogD).

Protocol:

-

Saturation: Saturate n-octanol with water and water with n-octanol for 24 hours.

-

Dissolution: Dissolve the compound in the water-saturated octanol phase.

-

Equilibration: Mix the organic phase with the octanol-saturated aqueous phase (1:1 ratio) in a shake flask for 4 hours at 25°C.

-

Separation: Centrifuge to separate phases.

-

Quantification: Analyze the concentration in both phases using HPLC-UV (detection at ~254 nm, typical for phenyl rings).

Experimental Workflow Diagram

Figure 2: Workflow for the experimental validation of pKa and Lipophilicity.

References

-

PubChem. (n.d.).[1] 2-(4-Cyclohexylphenyl)butanoic acid (CAS 41641-69-4). National Library of Medicine. Retrieved from [Link]

-

ChEMBL. (n.d.). Hexaprofen (CHEMBL244138) Physicochemical Properties. European Molecular Biology Laboratory. Retrieved from [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Methodological & Application

Application Note: Pharmacological Profiling of 2-(4-Cyclohexylphenyl)butanoic Acid

Focus: In Vitro COX Inhibition, Cellular Anti-Inflammatory Efficacy, and Solubility Optimization.

Abstract & Introduction

2-(4-Cyclohexylphenyl)butanoic acid represents a lipophilic structural homolog of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as cicloprofen. While "profens" (propionic acid derivatives) are widely characterized, the extension of the aliphatic tail to a butanoic acid moiety often alters binding kinetics, metabolic stability, and cyclooxygenase (COX) isoform selectivity.

This Application Note provides a rigorous, self-validating workflow for characterizing this specific compound. Due to the high lipophilicity conferred by the cyclohexyl-phenyl scaffold, standard aqueous protocols must be modified to prevent compound precipitation, which often yields false-negative results in enzymatic assays.

Key Objectives:

-

Solubility Optimization: Establish a stable delivery vehicle for hydrophobic arylalkanoic acids.

-

Biochemical Validation: Quantify IC50 values against recombinant COX-1 and COX-2.

-

Cellular Efficacy: Verify functional inhibition of Prostaglandin E2 (PGE2) in LPS-stimulated macrophages.

Chemical Handling & Stock Preparation

Challenge: The cyclohexyl group significantly increases LogP (estimated > 4.5), leading to rapid precipitation in standard phosphate buffers. Solution: Use of a DMSO surrogate system with intermediate dilution steps.

Protocol:

-

Primary Stock (100 mM): Dissolve 10 mg of 2-(4-Cyclohexylphenyl)butanoic acid in anhydrous DMSO. Vortex for 2 minutes. Sonicate at 37°C for 5 minutes to ensure complete solubilization.

-

Working Stock (100x): Prepare intermediate dilutions in 100% DMSO. Do not dilute directly into aqueous media for storage.

-

Assay Buffer Preparation:

-

Standard: 100 mM Tris-HCl (pH 8.0).

-

Additive: Include 0.1% Triton X-100 or 0.5 mg/mL Bovine Serum Albumin (BSA) in the assay buffer. This acts as a carrier to prevent the compound from sticking to plasticware (a common source of error for lipophilic compounds).

-

Quality Control Check: Before proceeding to biological assays, perform a "Visual Precipitation Test":

-

Add 1 µL of 100 mM stock to 99 µL of Assay Buffer in a clear 96-well plate.

-

Measure Absorbance at 600 nm.

-

Pass Criteria: OD600 < 0.05 (indicates no aggregation/turbidity).

Biochemical Assay: COX-1/COX-2 Inhibition

This protocol utilizes a fluorometric method detecting Resorufin, produced by the reaction of Amplex Red with PGG2 (the peroxidase product of COX activity). This is superior to colorimetric TMPD assays for lipophilic inhibitors as it is less prone to interference.

Materials:

-

Recombinant Human COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic Acid (100 µM final).

-

Probe: 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red).

-

Reference Standard: Indomethacin or Cicloprofen.

Step-by-Step Protocol:

-

Enzyme Priming: Dilute COX-1 (1 unit/well) and COX-2 (1 unit/well) in Tris-HCl buffer (pH 8.0) containing Hematin (1 µM).

-

Inhibitor Incubation:

-

Add 10 µL of test compound (diluted in buffer from DMSO stocks) to 80 µL of enzyme solution.

-

Critical Step: Pre-incubate for 10 minutes at 25°C . This allows the bulky cyclohexylphenyl group to navigate the hydrophobic channel of the COX active site.

-

-

Reaction Initiation:

-

Add 10 µL of pre-mixed Substrate Solution (100 µM Arachidonic Acid + 50 µM Amplex Red).

-

-

Measurement:

-

Incubate for 2 minutes at 25°C.

-

Read Fluorescence (Ex/Em: 535/587 nm) in kinetic mode.

-

-

Data Processing: Calculate the slope of the reaction (RFU/min) over the linear range.

Data Table Template:

| Compound | Concentration (µM) | COX-1 Activity (% Control) | COX-2 Activity (% Control) | Selectivity Ratio (COX1/COX2) |

|---|---|---|---|---|

| Vehicle (DMSO) | - | 100% | 100% | - |

| Indomethacin | 1.0 | 5% | 15% | 0.33 |

| Test Compound | 0.1 | [Data] | [Data] | [Data] |

| Test Compound | 1.0 | [Data] | [Data] | [Data] |

| Test Compound | 10.0 | [Data] | [Data] | [Data] |

Cellular Assay: LPS-Induced PGE2 Production

Demonstrating enzymatic inhibition is insufficient; the compound must penetrate the cell membrane. We use RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS).

Experimental Logic (The "Why"):

-

LPS triggers TLR4 receptors

NF- -

If 2-(4-Cyclohexylphenyl)butanoic acid is effective, it will inhibit the activity of this induced COX-2, reducing PGE2 levels in the supernatant.

Protocol:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates (DMEM + 10% FBS). Allow adherence overnight. -

Pre-treatment: Replace media with serum-free DMEM containing the test compound (0.1 – 50 µM). Incubate for 1 hour .

-

Note: Serum proteins can bind lipophilic drugs. Using serum-free media during the short treatment window maximizes bioavailability.

-

-

Induction: Add LPS (final concentration 1 µg/mL) directly to the wells. Incubate for 18-24 hours .

-

Harvest: Collect cell-free supernatant.

-

Quantification: Analyze PGE2 levels using a competitive EIA/ELISA kit.

-

Viability Control (Mandatory): Perform an MTT or Resazurin assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cell death.

Mechanism of Action Visualization

The following diagram illustrates the specific intervention point of 2-(4-Cyclohexylphenyl)butanoic acid within the inflammatory cascade.

Caption: Mechanistic intervention of the test compound. It competes with Arachidonic Acid for the COX-2 hydrophobic channel, preventing the formation of inflammatory prostaglandins.

Experimental Workflow Summary

Caption: Step-wise validation protocol ensuring compound quality before biological testing.

References

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441.

-

Riendeau, D., et al. (1997). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 121(1), 105–117.

-

Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs.[1][2][3][4] Wiley-Interscience. (Foundational text on arylalkanoic acid SAR).

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

Sources

Troubleshooting & Optimization

Identifying common impurities in 2-(4-Cyclohexylphenyl)butanoic acid manufacturing

Technical Support Center: Impurity Profiling for 2-(4-Cyclohexylphenyl)butanoic Acid

Status: Operational Ticket Priority: High (Manufacturing Deviation / R&D Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the impurity profile associated with the manufacturing of 2-(4-Cyclohexylphenyl)butanoic acid , a structural analog of the "profen" class of NSAIDs (though possessing a four-carbon backbone rather than three).

While various synthetic routes exist, this guide focuses on the industry-standard

Module 1: The "Genesis" of Impurities (Visualizing the Pathway)

Before troubleshooting, you must understand where the impurities originate. In the alkylation of Ethyl 4-cyclohexylphenylacetate with ethyl iodide (EtI), the competition between mono-alkylation (desired) and di-alkylation (impurity) is the critical process variable.

Caption: Figure 1. Reaction pathway analysis showing the bifurcation between the desired mono-alkylation and the parasitic di-alkylation (Impurity B).

Module 2: Troubleshooting The "Twin" Peaks (Di-Alkylation)

Symptom: Your HPLC chromatogram shows a persistent peak eluting immediately after the main product peak (RRT ~1.1 - 1.2). Identity: 2-Ethyl-2-(4-cyclohexylphenyl)butanoic acid (The "Gem-Diethyl" Impurity).

The Mechanism of Failure

This impurity arises from the "Proton Exchange" phenomenon. As the product is formed, it still possesses one acidic proton at the

Troubleshooting Protocol

| Variable | Recommendation | The "Why" (Causality) |

| Stoichiometry | Use 0.95 - 0.98 eq of Base relative to SM. | Never use excess base (e.g., >1.05 eq). Excess base will immediately deprotonate the newly formed product, leading to di-alkylation. It is better to leave 2% unreacted SM (easy to remove) than 2% di-alkylated impurity (extremely difficult to separate). |

| Temperature | Maintain <-70°C during base addition. | At higher temperatures (>-40°C), proton transfer between the starting enolate and the product occurs rapidly (scrambling), generating the di-anion. |

| Addition Mode | Inverse Addition (Add Enolate to Alkyl Halide). | By adding the enolate slowly into a large excess of Ethyl Iodide, you ensure the enolate is immediately quenched by the electrophile before it can deprotonate a product molecule. |

Q: I am using NaH at room temperature and seeing 15% Impurity B. Why? A: NaH at room temperature is too aggressive and heterogeneous. The local concentration of base on the solid NaH surface creates "hotspots" where di-alkylation is kinetically favored. Switch to LDA/THF at -78°C for homogeneous kinetic control.

Module 3: The "Ghost" Peak (Starting Material Persistence)

Symptom: A peak matching the retention time of 4-cyclohexylphenylacetic acid (Impurity A). Identity: Unreacted Starting Material (SM).

Root Cause Analysis

In Module 2, we advised using slightly less than 1.0 equivalents of base to prevent di-alkylation. This intentionally leaves some SM behind. However, if this level exceeds 2-3%, your purification downstream will suffer.

Purification Strategy (Self-Validating System)

Do not rely on crystallization alone to remove Impurity A, as it co-crystallizes easily with the product due to structural similarity. Use pH-Controlled Extraction :

-

Dissolve crude mixture in dilute NaOH (pH > 12). Both Product and Impurity A are soluble (as salts).

-

Wash with organic solvent (remove non-acidic neutrals).

-

Slow Acidification to pH ~5.5 - 6.0.

-

Logic: The pKa of the butanoic acid derivative (Product) is slightly higher (less acidic) than the acetic acid derivative (Impurity A) due to the electron-donating ethyl group.

-

Result: The product precipitates first. Filter immediately.

-

Warning: This requires precise pH monitoring.

-

Module 4: Analytical Reference Table (HPLC/MS)

Use this data to calibrate your Quality Control (QC) methods.

| Impurity Name | Structure Description | RRT (Approx)* | Mass Spec (ESI-) Characteristic | Origin |

| Impurity A | 4-Cyclohexylphenylacetic acid | 0.85 | [M-H]⁻ = 217 | Unreacted Starting Material |

| API (Target) | 2-(4-Cyclohexylphenyl)butanoic acid | 1.00 | [M-H]⁻ = 245 | Target |

| Impurity B | 2-Ethyl-2-(4-cyclohexylphenyl)butanoic acid | 1.15 | [M-H]⁻ = 273 | Over-alkylation (Process Error) |

| Impurity C | 4-Cyclohexylphenyl crotonic acid derivative | 0.92 | [M-H]⁻ = 243 | Elimination (if using hydroxy route) |

| Impurity D | 4-Cyclohexylbenzene | 1.40 | No Ion (UV only) | Decarboxylation of SM |

*Relative Retention Time (RRT) based on C18 Column, ACN/Water/0.1% TFA gradient.

FAQ: Specific User Scenarios

Q: We are seeing an unknown impurity at RRT 0.92 (Impurity C) that increases when we dry the product at high heat. A: This is likely an Elimination Product . If your synthesis involved a Grignard addition to an aldehyde followed by oxidation, or if you used a hydroxy-intermediate, high heat can cause dehydration, forming a double bond (styrene-like derivative). Ensure drying is done under vacuum at <45°C.

Q: Can I use GC-MS for this analysis? A: Yes, but you must derivatize first. The carboxylic acid group leads to poor peak shape and "tailing" on GC columns. Use TMS-diazomethane or BSTFA to form the methyl ester or silyl ester prior to injection.

-

Caution: If you use TMS-diazomethane, Impurity A (acid) and Impurity A (methyl ester) will become indistinguishable if the ester was your starting material.

Q: What is the ICH Q3A reporting threshold for Impurity B? A: For a standard API:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (Requires tox studies if exceeded).

-

Action: If Impurity B is >0.15%, you must re-process (recrystallize) or validate safety.

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2] International Conference on Harmonisation. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. (See Chapter 1: Alkylation of Enolates). Link

-

Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Carbon-Carbon Sigma-Bond Formation. Pergamon Press. (Detailed kinetics of LDA mediated alkylation). Link

-

Davies, N. M. (1998). Clinical Pharmacokinetics of Ibuprofen: The first 30 years. (Provides structural context for arylalkanoic acid metabolism and impurities). Clinical Pharmacokinetics, 34, 101–154. Link

Sources

Technical Support Center: Solubilization Strategies for 2-(4-Cyclohexylphenyl)butanoic Acid

Executive Summary & Compound Analysis

The Challenge: 2-(4-Cyclohexylphenyl)butanoic acid is a lipophilic weak acid.[1] Its structure features a polar carboxylic head group and a bulky, hydrophobic tail (a cyclohexyl ring fused to a phenyl ring with an aliphatic chain).[2][1] This "amphiphilic but dominant hydrophobic" structure creates a classic solubility paradox:

-

Low pH (< 5.0): The molecule is protonated (uncharged) and virtually insoluble in water ("Brick Dust").[2]

-

Neutral/High pH (> 7.0): The molecule ionizes, but the large hydrophobic tail drives self-aggregation or precipitation if the ionic strength is too high or the buffer capacity is too low.[2]

Technical Snapshot (Estimated based on Structural Analogs):

| Property | Value (Approx.) | Implication |

|---|---|---|

| pKa | 4.4 – 4.8 | Requires pH > 6.5 for significant ionization. |

| LogP | ~4.2 | Highly lipophilic; prone to non-specific binding to plastics. |

| Class | BCS Class II | Low Solubility, High Permeability. |

| Best Solvents | DMSO, Ethanol | Ideal for stock preparation (>50 mM).[2][1] |

Troubleshooting Guide (FAQ Format)

Issue 1: "I added my DMSO stock to water, and it immediately turned cloudy."

Diagnosis: This is the "Crash-out" effect.[1] The Mechanism: DMSO is a polar aprotic solvent that dissolves both the hydrophobic tail and the head group. When you dilute into water (pH ~5-6) or an unbuffered solution, the local environment becomes highly polar.[1] If the final pH is near or below the pKa (4.4), the molecule protonates and reverts to its insoluble, uncharged form.[2] The Fix:

-

Never dilute into pure water. Always dilute into a strong buffer (PBS, HEPES, Tris) at pH 7.4 or higher.[2][1]

-

Vortex immediately. Add the stock dropwise while vortexing to prevent local high concentrations.

Issue 2: "My solution precipitates after 20 minutes in the buffer."

Diagnosis: Thermodynamic instability or "Oswald Ripening."[1] The Mechanism: While the initial mixing might create a supersaturated solution or a micro-emulsion, the hydrophobic cyclohexyl tails slowly aggregate to reduce surface energy, eventually forming visible crystals. The Fix:

-

Add a Surfactant: Pre-add 0.05% Tween-80 or Pluronic F-68 to your aqueous buffer before adding the drug stock.[1]

-

Use Cyclodextrins: This is the gold standard for this molecule. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] It encapsulates the hydrophobic tail while leaving the hydrophilic head exposed.

Issue 3: "The pH of my buffer dropped after adding the compound."

Diagnosis: Buffer capacity exhaustion. The Mechanism: 2-(4-Cyclohexylphenyl)butanoic acid is an acid.[1] Adding it to a weak buffer consumes the conjugate base.[1] If the pH drops below 6.0, solubility crashes. The Fix:

-

Increase buffer concentration from 10 mM to 50-100 mM.

-

Check the pH after addition and re-adjust with dilute NaOH if necessary.

Step-by-Step Solubilization Protocols

Protocol A: The "Standard" Method (For < 100 µM concentrations)

Best for: High-throughput screening, cell-based assays.

-

Stock Prep: Dissolve 10 mg of compound in 1 mL of 100% DMSO (Result: ~34 mM stock). Vortex until clear.

-

Buffer Prep: Prepare 10 mL of PBS (pH 7.4) containing 0.1% BSA (Bovine Serum Albumin).[2]

-

Why BSA? Albumin acts as a biological carrier, binding the hydrophobic tail and preventing aggregation.[1]

-

-

Dilution: While vortexing the buffer, slowly add 10 µL of the DMSO stock.

-

Verification: Inspect for turbidity. If clear, proceed.

Protocol B: The "Cyclodextrin" Method (For High Concentrations > 100 µM)

Best for: Animal studies (IP/IV/Oral) or high-dose toxicity assays.[2]

-

Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.[1]

-

Stock Addition: Add the required amount of compound powder directly to the cyclodextrin solution (Do not use DMSO if possible, or keep it <5%).

-

Sonication: Sonicate in a water bath at 37°C for 30-60 minutes. The solution should turn from cloudy to clear as the inclusion complexes form.

-

pH Adjustment: Check pH. If acidic, adjust to pH 7.4 using 1N NaOH. The compound will not dissolve fully until the pH is neutral.[1]

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for solubilizing this compound based on your concentration requirements.

Figure 1: Decision tree for solubilizing 2-(4-Cyclohexylphenyl)butanoic acid based on target concentration.

References

-

PubChem. (2025).[1][3][4] Bucloxic Acid (Analog Reference) - Chemical & Physical Properties. National Library of Medicine. Available at: [Link][2]

-

Morgen, M., et al. (2017).[2][1][5] Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

-

Loftsson, T., & Brewster, M. E. (2010).[2][1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP-β-CD protocol).

Sources

- 1. 2-Phenylbutyric Acid | C10H12O2 | CID 7012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bucloxic Acid | C16H19ClO3 | CID 93159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing degradation of 2-(4-Cyclohexylphenyl)butanoic acid during thermal processing

Technical Support Center: Thermal Stability of 2-(4-Cyclohexylphenyl)butanoic Acid

Welcome to the Advanced Formulation Support Hub. Case ID: T-Stab-C16H22O2 | Status: Active

This guide addresses the thermal degradation challenges associated with 2-(4-Cyclohexylphenyl)butanoic acid . As a structural analog to aryl-propionic acid NSAIDs (like Ibuprofen) but with a lipophilic cyclohexyl moiety, this molecule presents a dual-risk profile during thermal processing (e.g., Hot Melt Extrusion, Spray Drying, or Crystallization).

Module 1: The Chemistry of Degradation (Root Cause Analysis)

Before optimizing your process, you must understand the "Enemy." This molecule has two distinct weak points when exposed to heat (

Degradation Pathways Diagram

The following logic flow illustrates the two primary failure modes: Oxidative Radical Attack (on the cyclohexyl ring) and Thermal Decarboxylation (of the acid tail).

Caption: Figure 1. Dual degradation pathways. The cyclohexyl tertiary carbon and benzylic positions are oxidation hotspots, while the carboxylic acid tail is susceptible to decarboxylation at high melt temperatures.

Module 2: Troubleshooting Thermal Processing

Context: You are likely observing impurity spikes during Hot Melt Extrusion (HME) or melt granulation.

Issue 1: "I am seeing new impurities eluting after the main peak in Reverse Phase HPLC."

-

Diagnosis: This is likely Decarboxylation . The loss of

makes the molecule less polar (more lipophilic), causing longer retention times. -

The Mechanism: At temperatures above the melting point, the carboxylic acid proton can facilitate a cyclic transition state, leading to the loss of

. -

Corrective Actions:

-

Lower the Processing Temperature: Do not process more than

above the Melting Point ( -

Plasticization Strategy: Add 5–10% w/w of a plasticizer (e.g., Triethyl Citrate or PEG 400) to lower the Glass Transition (

) of your matrix, allowing processing at lower temperatures. -

Salt Formation: Convert the free acid to a Calcium or Sodium salt in situ or pre-process. The salt form lacks the acidic proton required for the low-energy decarboxylation pathway.

-

Issue 2: "The product is discoloring (yellowing) and showing broad impurity peaks."

-

Diagnosis: This is Oxidative Degradation . The cyclohexyl ring is structurally similar to cumene; it readily forms hydroperoxides at the tertiary carbon (the attachment point to the phenyl ring).

-

Corrective Actions:

-

Inert Atmosphere: You must purge the extruder barrel or reaction vessel with Nitrogen (

). Oxygen exclusion is the most effective defense. -

Antioxidant Package: Add a binary antioxidant system.

-

Primary (Radical Scavenger): BHT (Butylated hydroxytoluene) or Irganox 1010 (0.1 – 0.5% w/w).

-

Secondary (Peroxide Decomposer): Irgafos 168 (phosphite based) to handle any hydroperoxides formed during heating.

-

-

Module 3: Experimental Validation Protocols

Do not guess. Validate your stability window using these standardized protocols.

Protocol A: Isothermal Stress Test (The "Traffic Light" Test)

Use this to determine your maximum allowable residence time in a melt process.

Equipment: Differential Scanning Calorimeter (DSC) or TGA.

| Step | Action | Technical Note |

| 1 | Sample Prep | Weigh 5-10 mg of API into an aluminum pan. Do not crimp hermetically (allow gas escape for worst-case scenario). |

| 2 | Ramp | Heat at |

| 3 | Isotherm | Hold at |

| 4 | Quench | Rapidly cool to |

| 5 | Analysis | Dissolve residue in Acetonitrile/Water. Analyze via HPLC. |

Interpretation:

-

< 0.5% Degradation: Green Light (Safe for processing).

-

0.5% - 2.0% Degradation: Yellow Light (Requires antioxidant/plasticizer).

-

> 2.0% Degradation: Red Light (Process unfeasible at this T).

Protocol B: HME Process Window Determination

Use this logic flow to set your extruder parameters.

Caption: Figure 2. Decision tree for establishing a safe Hot Melt Extrusion (HME) operating window.

Frequently Asked Questions (FAQ)

Q: Can I use standard Ibuprofen degradation methods for this molecule? A: Partially. While the acid tail behaves like Ibuprofen, the cyclohexyl group adds a specific susceptibility to oxidation that Ibuprofen (isobutyl group) does not display to the same extent. You must monitor for oxidized cyclohexyl species (hydroxyl-cyclohexyl derivatives), which requires a gradient method capable of separating these slightly more polar impurities.

Q: What is the critical temperature for decarboxylation?

A: For alpha-aryl acetic/butanoic acids, significant decarboxylation typically begins near the melting point if held for prolonged periods. If your

Q: Does light exposure matter? A: Yes. Benzylic positions are photosensitive. While thermal degradation is your primary concern during processing, storage stability requires amber glassware or opaque foil packaging to prevent photo-initiated radical formation, which feeds into the oxidative pathway.

References

-

Manjunatha, K., et al. (2018). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives of aryl propionic acids. European Journal of Medicinal Chemistry.

- Relevance: Discusses the modification of the carboxylic acid group to prevent instability and enhance activity.

-

Caviglioli, G., et al. (2002). Identification of degradation products of Ibuprofen arising from oxidative and thermal treatments. Journal of Pharmaceutical and Biomedical Analysis.

- Relevance: Establishes the baseline mechanism for decarboxylation and oxid

-

Koshel, G.N., et al. (2001). Study of Cyclohexylbenzene Liquid-Phase Oxidation Products.

- Relevance: Provides the specific mechanism for the oxidative degradation of the cyclohexyl-phenyl substructure (form

-

Repka, M.A., et al. (2012). Melt Extrusion: Materials, Technology and Drug Product Design. AAPS Advances in the Pharmaceutical Sciences Series.

- Relevance: Authoritative source on using plasticizers to lower processing temperatures in HME to preserve he

Technical Support Center: Enantiomeric Resolution of 2-(4-Cyclohexylphenyl)butanoic Acid

Status: Operational Ticket ID: RES-2-ARYL-BUTANOIC Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

You are attempting to resolve 2-(4-Cyclohexylphenyl)butanoic acid , a lipophilic 2-arylalkanoic acid structurally homologous to the "profen" class of NSAIDs (e.g., Ibuprofen, Indobufen).

Because this molecule possesses a carboxylic acid moiety attached directly to the chiral center (C2) and a bulky lipophilic tail (cyclohexylphenyl), it presents specific challenges:

-

Acidic Ionization: Causes severe peak tailing in HPLC if not suppressed.

-

Steric Bulk: The cyclohexyl group requires a chiral selector with a wide cavity or flexible recognition mechanism.

-

Solubility: High lipophilicity limits the use of purely aqueous solvents in classical resolution.

This guide provides two validated workflows: Chiral HPLC (for analysis/purification <5g) and Diastereomeric Salt Crystallization (for scale-up >10g).

Module 1: Chiral HPLC Method Development

Primary Use Case: Analytical purity checks (ee determination) and small-scale preparative isolation.

Standard Operating Protocol (SOP)

Column Selection Strategy: For 2-arylalkanoic acids, polysaccharide-based stationary phases are the industry gold standard due to their ability to form hydrogen bonds with the carboxylic acid carbonyl and pi-pi interactions with the phenyl ring.

| Parameter | Recommendation | Mechanism/Reasoning |

| Primary Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | The amylose helical structure accommodates bulky groups (cyclohexyl) better than cellulose in many 2-aryl acid cases. |

| Secondary Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | If AD-H fails, the tighter cellulose cavity often provides alternative selectivity. |

| Mobile Phase | Hexane / Isopropanol (90:10 to 98:2) | Normal phase maximizes hydrogen bonding interactions essential for chiral recognition. |

| Critical Additive | 0.1% Trifluoroacetic Acid (TFA) | MANDATORY. Suppresses ionization of the carboxylic acid ( |

| Flow Rate | 1.0 mL/min (Analytical) | Standard linear velocity. |

| Detection | UV @ 254 nm | The phenyl ring provides sufficient chromophore. |

Troubleshooting Guide (Q&A)

Q: My peaks are tailing severely (asymmetry factor > 2.0). Is the column dead? A: Likely not. This is a classic "ionization effect."

-

Diagnosis: The silanol groups on the silica support are interacting with the ionized carboxylate form of your molecule.

-

Fix: Ensure your mobile phase contains 0.1% TFA or Acetic Acid . If you are already using it, increase the concentration to 0.2%. Note: Never wash the column with 100% alcohol immediately after using acid; flush with neutral Hexane/IPA first.

Q: I see two peaks, but they are not fully resolved (Rs < 1.5). A: The bulky cyclohexyl group might be hindering access to the chiral groove.

-

Fix 1 (Temperature): Lower the column temperature to 10°C . Lower temperatures enhance the enthalpy-driven separation often seen with amylose phases.

-

Fix 2 (Alcohol Switch): Switch the polar modifier from Isopropanol to Ethanol . Ethanol is smaller and can alter the solvation shell around the chiral selector, often changing selectivity.

Q: Can I use Reverse Phase (RP) to save on solvents? A: Yes, but it is more complex.

-

Protocol: Use a Chiralpak AD-RH column.

-

Mobile Phase: Acetonitrile / Water (pH 2.0 with Phosphoric Acid).

-

Warning: The solubility of 2-(4-cyclohexylphenyl)butanoic acid in water is extremely low. You must keep the organic ratio high (>60% ACN), which might reduce retention time too much for good separation.

Module 2: Classical Resolution (Diastereomeric Crystallization)

Primary Use Case: Large-scale production (>10g) where HPLC is too expensive.

The "Pope-Peachey" Protocol

This method relies on reacting the racemic acid with a chiral base to form two diastereomeric salts:

Reagent Selection Matrix

| Component | Recommendation | Rationale |

| Resolving Base | (S)-(-)-1-Phenylethylamine (PEA) | Structurally rigid, inexpensive, and historically proven for 2-arylalkanoic acids (e.g., Ibuprofen resolution). |

| Alternative Base | Cinchonidine | A bulky alkaloid base that matches the steric bulk of your cyclohexyl group. |

| Solvent | Ethanol (95%) or Acetone | The salt must be partially soluble at hot temperatures and insoluble at cold. Water is a poor choice due to the lipophilicity of the cyclohexyl group. |

Step-by-Step Workflow

-

Stoichiometry: Dissolve 1.0 equivalent of Racemic Acid in hot Ethanol.

-

Addition: Add 0.5 to 1.0 equivalent of (S)-(-)-PEA.

-

Pro Tip: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop because the less soluble salt precipitates while the more soluble enantiomer remains as a free acid in solution.

-

-

Crystallization: Cool slowly to room temperature, then to 4°C overnight.

-

Filtration: Collect the precipitate (Salt A). The filtrate contains enriched Salt B/Free Acid.

-

Liberation: Suspend Salt A in water, add 1M HCl, and extract with Ethyl Acetate to recover the resolved acid.

-

Analysis: Check ee% via the HPLC method from Module 1.

Troubleshooting Guide (Q&A)

Q: No precipitate formed even after 24 hours at 4°C. A: The salt is too soluble or the solution is supersaturated (metastable).

-

Fix 1: Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Fix 2: Add "anti-solvent." Add water dropwise to the ethanol solution until it turns slightly turbid, then reheat to clear and cool again.

-

Fix 3: Switch solvent to Acetone or Methyl Ethyl Ketone (MEK) .

Q: I got crystals, but the ee% is low (<20%). A: You likely have a "Eutectic" problem or simple entrapment.

-

Fix: Recrystallize the salt. Do not liberate the acid yet. Dissolve the salt in the minimum amount of boiling ethanol and cool again. Optical purity usually jumps significantly (e.g., 20%

80%

Module 3: Visual Decision Workflows

Workflow 1: Method Selection Logic

Caption: Decision matrix for selecting the appropriate resolution technology based on scale.

Workflow 2: HPLC Troubleshooting Logic

Caption: Logic flow for resolving common chromatographic issues with acidic chiral analytes.

References & Grounding

-

Daicel Corporation. Chiral Column Selection Guide for Acidic Compounds. (Polysaccharide columns like AD-H/OD-H are standard for profens/acids).

-

Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides.[3] Chemical Society Reviews. (Mechanistic basis for AD-H separation of aryl acids).

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (The authoritative text on selecting resolving agents like Phenylethylamine).

-

Manimaran, T., & Impastato, F. J. (1990). Resolution of 2-arylpropionic acids. U.S. Patent 5,015,764. (Industrial precedent for resolving similar lipophilic acids).

Disclaimer: This guide assumes standard laboratory safety protocols. 2-(4-Cyclohexylphenyl)butanoic acid is a chemical intermediate; handle with appropriate PPE. Always verify specific solubility data experimentally before large-scale commitment.

Sources

Technical Support Center: Optimizing pH for 2-(4-Cyclohexylphenyl)butanoic Acid Stability

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(4-Cyclohexylphenyl)butanoic acid. It is designed to offer both foundational knowledge and in-depth troubleshooting advice to ensure the stability of this compound during experimental and formulation development.

Introduction to pH-Dependent Stability

2-(4-Cyclohexylphenyl)butanoic acid is a carboxylic acid, and as such, its solubility and stability are intrinsically linked to the pH of its environment. The carboxyl group can exist in either a protonated (neutral) or deprotonated (anionic) state, a characteristic governed by its acid dissociation constant (pKa). Understanding and controlling the pH is therefore paramount to preventing degradation and ensuring reproducible experimental outcomes. This guide will walk you through the critical aspects of pH optimization, from theoretical principles to practical laboratory protocols.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 2-(4-Cyclohexylphenyl)butanoic acid and why is it important?

-

Structural Analogy to Ibuprofen: The molecule is structurally similar to ibuprofen (2-(4-isobutylphenyl)propanoic acid), which has a well-documented pKa of around 4.5.[1] The primary difference is the substitution of an isobutyl group with a cyclohexyl group on the phenyl ring. Both are alkyl groups and are expected to have similar, mild electron-donating effects on the carboxylic acid moiety.

-

Hammett Equation Estimation: The Hammett equation is a linear free-energy relationship that allows for the prediction of pKa values for substituted aromatic compounds.[1][2] By using the pKa of a reference compound (like benzoic acid) and applying substituent constants (σ values), we can estimate the pKa. Alkyl groups in the para position generally have small, negative σ values, indicating a slight decrease in acidity (increase in pKa) compared to the unsubstituted acid. This theoretical approach aligns with the value derived from our structural analogue, ibuprofen.

Importance of pKa: The pKa is the pH at which 50% of the molecules are in their ionized (deprotonated) form and 50% are in their non-ionized (protonated) form.

-

At a pH well below the pKa (e.g., pH 2), the compound will be predominantly in its neutral, less water-soluble form.

-

At a pH well above the pKa (e.g., pH 7), the compound will be primarily in its ionized, more water-soluble carboxylate form.

Knowledge of the pKa is critical for developing analytical methods, designing formulations, and predicting the compound's behavior in physiological environments.

Q2: What are the likely degradation pathways for this molecule under different pH conditions?

A2: While specific degradation studies on 2-(4-Cyclohexylphenyl)butanoic acid are not widely published, we can anticipate potential degradation pathways based on its chemical structure:

-

Hydrolysis: The carboxylic acid functional group itself is generally stable to hydrolysis. However, if the molecule were to form ester or amide linkages with other formulation components, these would be susceptible to pH-dependent hydrolysis.

-

Oxidation: The benzylic position (the carbon atom of the butanoic acid chain attached to the phenyl ring) is a potential site for oxidative degradation.[3][4][5][6] Strong oxidizing agents or conditions promoting radical formation could lead to the formation of a ketone or even cleavage of the side chain to yield 4-cyclohexylbenzoic acid.[7] This is a critical consideration for long-term storage and when using excipients that may contain oxidative impurities.

-

Decarboxylation: While generally requiring harsh conditions (high heat), decarboxylation (loss of CO2) can sometimes be promoted under acidic conditions, especially if there are stabilizing features for a resulting carbanion or carbocation.[8] For this molecule, this is considered a less likely pathway under typical pharmaceutical storage and experimental conditions.

Q3: I am observing poor solubility of the compound during my experiments. How can I improve this?

A3: Poor solubility is a common issue for carboxylic acids at pH values near or below their pKa. To improve solubility, you should adjust the pH of your solution to be at least 1.5 to 2 pH units above the estimated pKa of ~4.7. A pH of 6.5 to 7.4 is generally a good starting point. At these pH levels, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form. When preparing stock solutions, consider using a buffer at a pH of ~7.0-7.4 rather than pure water.

Q4: Which buffer system should I use for my pH stability studies?

A4: The choice of buffer is critical and should be based on the desired pH range. A buffer is most effective within +/- 1 pH unit of its pKa.[9]

| Target pH Range | Recommended Buffer System | Concentration Range | Notes |

| 3.6 - 5.6 | Acetate Buffer | 10-100 mM | Commonly used for acidic pH ranges.[10][11] |

| 6.0 - 8.0 | Phosphate Buffer (e.g., PBS) | 10-50 mM | Versatile and widely used in biological and pharmaceutical applications.[10][11] |

| 2.5 - 6.5 | Citrate Buffer | 10-50 mM | Can chelate metal ions, which may be a consideration. Can cause irritation in some formulations.[10] |

Important Considerations:

-

Buffer Capacity: Use a buffer concentration sufficient to resist pH changes upon the addition of your compound, typically in the 10-50 mM range.[9]

-

Compatibility: Ensure the buffer components do not interact with your compound or interfere with your analytical method (e.g., by absorbing at the same UV wavelength).

-

Toxicity: If the formulation is for biological or in-vivo studies, use biocompatible buffers like phosphate or acetate. Avoid toxic buffers like borate.[12]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the pH optimization and stability testing of 2-(4-Cyclohexylphenyl)butanoic acid.

Caption: Troubleshooting Decision Tree for Stability Issues.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

-

Prepare a series of buffers: Prepare 50 mM buffers at pH 2.0, 4.0, 5.0, 6.0, 7.0, and 8.0 (e.g., citrate for pH 2-5, phosphate for pH 6-8).

-

Add excess compound: To 1 mL of each buffer in separate vials, add an excess amount of 2-(4-Cyclohexylphenyl)butanoic acid (e.g., 10 mg).

-

Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separate solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample and dilute: Carefully remove a known volume of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

-

Quantify: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Plot data: Plot solubility (e.g., in mg/mL) versus pH.

Protocol 2: pH Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to assess the stability of the compound across a range of pH values.

Caption: Workflow for a pH Stability Study.

Detailed Steps:

-

Preparation:

-

Prepare a concentrated stock solution of 2-(4-Cyclohexylphenyl)butanoic acid in a suitable organic solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

-

Prepare buffers at pH 2.0 (e.g., 0.01 N HCl), pH 7.0 (e.g., 50 mM phosphate buffer), and pH 10.0 (e.g., 50 mM borate buffer or 0.001 N NaOH).

-

-

Incubation:

-

In triplicate for each pH condition, dilute the stock solution into the buffer to a final concentration of ~50-100 µg/mL. Ensure the initial amount of organic solvent is low (<5%) to not significantly alter the aqueous environment.

-

Store the samples in tightly sealed, light-protected vials at an elevated temperature (e.g., 60°C) to accelerate degradation.

-

-

Sampling:

-

At predetermined time points (e.g., 0, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

-

Immediately quench the degradation reaction by either neutralizing the sample (if in acidic or basic conditions) or by freezing at -20°C.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3).

-

Calculate the percentage of the initial amount of 2-(4-Cyclohexylphenyl)butanoic acid remaining at each time point.

-

Protocol 3: Stability-Indicating HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method is ideal for separating this non-polar acidic compound from potential degradation products.[13][14]

Starting HPLC Parameters:

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for this non-polar analyte.[15] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase ensures the carboxylic acid is fully protonated, leading to better peak shape and retention.[16][17] |

| Mobile Phase B | Acetonitrile | A common, effective organic modifier with a low UV cutoff.[16] |

| Gradient | 50% to 90% B over 20 minutes | A gradient is recommended to ensure elution of the parent compound and any potential, more non-polar degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides good reproducibility. Can be adjusted to improve peak shape or selectivity. |

| Detection | UV at ~220 nm | Phenyl groups have strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |

Method Validation: To ensure the method is "stability-indicating," it must be able to separate the parent peak from all potential degradation product peaks. This is confirmed by analyzing the stressed samples from Protocol 2 and demonstrating baseline resolution between all observed peaks.

Data Interpretation and Presentation

Results from the pH stability study should be summarized to clearly show the impact of pH on the degradation rate.

Table 1: Example Stability Data for 2-(4-Cyclohexylphenyl)butanoic acid at 60°C

| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 7.0) | % Remaining (pH 10.0) |

| 0 | 100.0 | 100.0 | 100.0 |

| 8 | 98.5 | 99.8 | 95.2 |

| 24 | 94.1 | 99.5 | 88.7 |

| 48 | 88.2 | 99.1 | 79.4 |

| 72 | 82.5 | 98.8 | 71.3 |

Interpretation: The hypothetical data above suggests that 2-(4-Cyclohexylphenyl)butanoic acid is most stable at neutral pH and degrades more rapidly under both acidic and, more significantly, basic conditions. This information is crucial for guiding formulation development towards a pH range that maximizes shelf-life.

References

-

Oxidation of Alkyl Side Chains. (n.d.). In Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks. Available from: [Link]

-

Oxidations of Alkylbenzene / Benzene derivatives. (2017, December 25). Conjugated. Available from: [Link]

-

Oxidation of Aromatic Compounds. (2025, September 15). Fiveable. Available from: [Link]

-

Oxidation of Aromatic Compounds. (2024, March 24). Chemistry LibreTexts. Available from: [Link]

-

Aromatic Compounds and Their Reactions. (n.d.). University of Calgary. Available from: [Link]

-

Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. Available from: [Link]

-

Polonini, H. (2024, November 8). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Available from: [Link]

-

Buffer Selection Guide: Optimal Choices for Various Applications. (2025, April 2). Hengyuan Fine Chemical. Available from: [Link]

-

Riddihough, T. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available from: [Link]

-

Reversed-phase chromatography. (n.d.). Wikipedia. Available from: [Link]

-

Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. Available from: [Link]

-

Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. (2024, August 2). Hopax Fine Chemicals. Available from: [Link]

-

Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. Available from: [Link]

-

Ugur, I., et al. (n.d.). Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv. Available from: [Link]

-

Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Available from: [Link]

-

The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. (2019, November). ResearchGate. Available from: [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). MDPI. Available from: [Link]

-

Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. (2008, January 31). PubMed. Available from: [Link]

-

Calculate the pKa of an organic acid/base using Hammett and Taft constants. (2020, November 3). YouTube. Available from: [Link]

-

How does an acid pH affect reversed-phase chromatography separations?. (2023, January 24). Biotage. Available from: [Link]

-

The chemical structures of the selected NSAIDs and pKa-value. (n.d.). ResearchGate. Available from: [Link]

- Preparation method for 2-phenylpropionic acid. (n.d.). Google Patents.

-

Phenylpropanoic acid. (n.d.). Wikipedia. Available from: [Link]

-

Hydrolysis of phenylureas. Part II. Hydrolysis in acid and aqueous solutions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (n.d.). National Institutes of Health. Available from: [Link]

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. sharadpra.wordpress.com [sharadpra.wordpress.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]

- 10. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]

- 11. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]

- 12. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]

- 13. jordilabs.com [jordilabs.com]

- 14. chromtech.com [chromtech.com]

- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. biotage.com [biotage.com]

Technical Support Center: Enhancing In Vivo Bioavailability of 2-(4-Cyclohexylphenyl)butanoic acid

Introduction: Understanding the Challenge

2-(4-Cyclohexylphenyl)butanoic acid is a lipophilic compound, a characteristic suggested by its cyclohexyl and phenyl moieties. Such structures often result in poor aqueous solubility. From a drug development perspective, this compound likely falls under the Biopharmaceutics Classification System (BCS) Class II, defined by high permeability but low solubility.[1] The primary obstacle to achieving therapeutic efficacy with such compounds is that their absorption is rate-limited by their dissolution in the gastrointestinal (GI) tract.[2] This guide provides a structured approach, from fundamental questions to advanced protocols, for troubleshooting and enhancing the systemic exposure of 2-(4-Cyclohexylphenyl)butanoic acid in preclinical in vivo models.

Frequently Asked Questions (FAQs)

This section addresses the initial high-level questions researchers face when encountering poor bioavailability.

Q1: Our initial in vivo study with 2-(4-Cyclohexylphenyl)butanoic acid in mice showed less than 5% oral bioavailability. What are the primary reasons for this?

A1: Low oral bioavailability for a lipophilic compound like this is a common but multifaceted issue. The principal causes are:

-

Poor Aqueous Solubility: The compound's inability to dissolve effectively in the aqueous environment of the GI tract is the most frequent barrier. For a drug to be absorbed, it must first be in solution.[3]

-

Slow Dissolution Rate: Beyond simple solubility, the speed at which the solid compound dissolves can be a limiting factor. If the dissolution is too slow, the compound may pass through the absorption window in the small intestine before it can be fully absorbed.[4]

-

First-Pass Metabolism: After absorption from the gut, the compound travels through the portal vein to the liver before entering systemic circulation.[5] The liver can extensively metabolize the compound, a process known as the "first-pass effect," significantly reducing the amount of active drug that reaches the bloodstream.[3][6] Given its structure, hepatic metabolism is a strong possibility.

Q2: What are the critical first steps to systematically diagnose the cause of poor bioavailability?

A2: A systematic diagnosis begins with thorough physicochemical characterization. This data is essential for selecting an appropriate formulation strategy. Key parameters to measure include:

-

Aqueous Solubility: Determine solubility at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine) to understand its behavior in different parts of the GI tract.[4]

-

Log P (Octanol/Water Partition Coefficient): This value quantifies the compound's lipophilicity. A high Log P (typically >3) confirms the compound is lipophilic and may be a good candidate for lipid-based formulations.[7][8]

-

pKa: Understanding the ionization state of the butanoic acid moiety at different pH levels is crucial, as the un-ionized form is generally more permeable across lipid membranes.[9]

-

In Vitro Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes can provide an early indication of its susceptibility to first-pass metabolism.

Q3: Which in vivo models are most appropriate for initial pharmacokinetic (PK) screening of this compound?

A3: For initial PK screening, rodent models such as mice or rats are standard due to cost-effectiveness and well-established protocols. Given that 2-(4-Cyclohexylphenyl)butanoic acid is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs), models used for NSAID pharmacokinetics are highly relevant.[10][11]

Key considerations for model selection and study design include:

-

Species Selection: Rats are often preferred for oral dosing studies due to their larger size, which facilitates blood sampling.

-

Cannulated Models: Using jugular vein cannulated rats allows for serial blood sampling from the same animal, reducing inter-animal variability and the number of animals required.

-

Pilot Dosing: A pilot study involving both intravenous (IV) and oral (PO) administration is crucial. The IV arm allows for the determination of absolute bioavailability and provides key parameters like clearance and volume of distribution, while the PO arm assesses oral absorption.[12]

Troubleshooting Guide: Formulation & Experimental Design

This section provides solutions to specific problems encountered during in vivo experiments.

Problem 1: The compound precipitates out of our simple aqueous suspension during oral gavage.

This indicates that the formulation cannot maintain the drug in a dispersed state, leading to inconsistent dosing and poor absorption.

Solution A: Co-Solvent Systems Using a mixture of water-miscible organic solvents can increase the solubility of the compound.[13]

-

Rationale: Co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol reduce the polarity of the aqueous vehicle, allowing for greater solubilization of lipophilic drugs.

-

Troubleshooting Steps:

-

Screen for solubility in individual GRAS (Generally Regarded As Safe) solvents.

-

Develop a ternary system, for example, PEG 400:PG:Water.

-

Observe for precipitation upon aqueous dilution. A stable formulation should remain clear or form a stable, fine dispersion upon dilution, mimicking what happens in the gut. Caution: High concentrations of organic solvents can cause GI irritation in animals. Ensure the final formulation is well-tolerated.

-

Solution B: Surfactant-Based Systems Surfactants can be used to create micellar solutions that encapsulate the drug.

-

Rationale: Surfactants like polysorbates (e.g., Tween® 80) or Cremophor® EL form micelles above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize the lipophilic 2-(4-Cyclohexylphenyl)butanoic acid, enhancing its concentration in the GI fluid.[13]

-

Troubleshooting Steps:

-

Determine the compound's solubility in various aqueous surfactant solutions (e.g., 1-5% w/v).

-

Select a surfactant that provides the best solubility and is known to be safe for the chosen animal model.

-

Ensure the final concentration is well above the surfactant's CMC.

-

Problem 2: Bioavailability remains low (<15%) even after improving the formulation's solubility.

This suggests that other factors, such as first-pass metabolism or poor membrane permeation, are limiting absorption.

Solution: Lipid-Based Drug Delivery Systems (LBDDS) LBDDS are a powerful strategy for lipophilic drugs as they can enhance solubility and potentially bypass first-pass metabolism.[6][14] Self-Emulsifying Drug Delivery Systems (SEDDS) are a particularly effective type of LBDDS.

-

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.[14] This enhances bioavailability by:

-

Troubleshooting Steps:

-

Excipient Screening: Determine the drug's solubility in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Kolliphor® RH40, Labrasol®), and co-solvents (e.g., Transcutol® HP).[8]

-

Ternary Phase Diagrams: Construct phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form stable and rapid self-emulsifying systems.

-

Characterization: The resulting formulation should be characterized for droplet size (ideally <200 nm for nanoemulsions), self-emulsification time, and stability upon dilution.

-

Workflow for LBDDS Formulation Development

The following diagram illustrates a logical workflow for developing a lipid-based formulation.

Caption: Workflow for developing a lipid-based formulation.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a SEDDS formulation for 2-(4-Cyclohexylphenyl)butanoic acid.

-

Excipient Selection:

-

Based on solubility screening, select one oil, one surfactant, and one co-solvent/co-surfactant. Example: Medium-chain triglycerides (Oil), Kolliphor® RH40 (Surfactant), Transcutol® HP (Co-solvent).

-

-

Formulation Preparation:

-

Accurately weigh 2-(4-Cyclohexylphenyl)butanoic acid and dissolve it in the selected oil at a specific concentration (e.g., 50 mg/g) with gentle heating (40-50°C) and vortexing if necessary.

-

To this mixture, add the pre-weighed surfactant and co-solvent.

-

Vortex the mixture until a clear, homogenous liquid is formed. A common starting ratio for Surfactant:Co-solvent (S:CoS) is 2:1. The ratio of oil to the S:CoS mixture can be varied (e.g., 30:70).

-

-

Self-Emulsification Test:

-

Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with gentle stirring (~100 rpm) at 37°C.

-

Visually observe the emulsification process. The formulation should rapidly disperse to form a clear or slightly bluish-white nanoemulsion. Record the time taken for complete dispersion.

-

-

Droplet Size Analysis:

-

Prepare a diluted emulsion by adding a small amount of the SEDDS formulation to water.

-

Measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. An acceptable formulation typically has a mean droplet size < 200 nm and a PDI < 0.3.

-

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for a crossover study design to compare the bioavailability of a new formulation against a simple suspension.

-

Animal Model:

-

Use male Sprague-Dawley rats (250-300g) with indwelling jugular vein cannulas. Acclimate animals for at least 3 days before the study.

-

-

Study Design:

-

Use a crossover design with a 1-week washout period between dosing sessions.

-

Group 1 (n=6): Dose with Formulation A (e.g., SEDDS) in Period 1, then Formulation B (e.g., aqueous suspension) in Period 2.

-

Group 2 (n=6): Dose with Formulation B in Period 1, then Formulation A in Period 2.

-

-

Dosing:

-

Fast animals overnight (water ad libitum) before dosing.

-

Administer the formulations via oral gavage at a target dose (e.g., 10 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (~150 µL) from the jugular vein cannula into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive LC-MS/MS method for the quantification of 2-(4-Cyclohexylphenyl)butanoic acid in rat plasma.[16]

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).[17]

-

Data Presentation & Interpretation

The success of a formulation strategy is quantified by the changes in key pharmacokinetic parameters.

Table 1: Expected Impact of Formulation Strategies on PK Parameters

| Formulation Strategy | Primary Mechanism | Expected Change in Cmax | Expected Change in AUC | Rationale |

| Co-solvent System | Increases drug solubility in the GI tract. | Moderate Increase | Moderate Increase | Improves dissolution rate and extent, leading to more drug being available for absorption.[13] |

| Micronization/Nanosizing | Increases surface area for dissolution.[15] | Significant Increase | Moderate to Significant Increase | Faster dissolution leads to a higher concentration gradient, driving faster absorption and a higher Cmax.[2][18] |

| Lipid-Based (SEDDS) | Enhances solubility and promotes lymphatic uptake. | Significant Increase | Significant Increase | Bypassing first-pass metabolism via lymphatic transport can dramatically increase the fraction of the dose reaching systemic circulation (AUC).[6][7] |

Decision Logic for Formulation Selection

The choice of formulation depends on the specific barriers identified for the compound. The following diagram outlines a decision-making process.

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

-

Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Available from: [Link]

-

ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF. Available from: [Link]

-

PubMed. (2018, November 15). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Available from: [Link]

-

PMC. (n.d.). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. Available from: [Link]

-

Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available from: [Link]

-

Walsh Medical Media. (2010, March 30). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

-

PMC. (n.d.). Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat. Available from: [Link]

-

MDPI. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. Available from: [Link]

-

Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

-

Gattefossé. (2021, January 8). Lipid-based formulations: winning strategy for oral bioavailability enhancement. Available from: [Link]

-

PubMed. (2005, November 15). Pharmacokinetic/pharmacodynamic Modelling of NSAIDs in a Model of Reversible Inflammation in the Cat. Available from: [Link]

-

Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?. Available from: [Link]

-

ResearchGate. (n.d.). Kinetic modelling of NSAID action on COX-1: Focus on in vitro/in vivo aspects and drug combinations | Request PDF. Available from: [Link]

-

DADUN. (n.d.). Pharmacokinetic/Pharmacodynamic Modeling of Antipyretic and Anti-Inflammatory Effects of Naproxen in the Rat. Available from: [Link]

-

PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Available from: [Link]

-

PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available from: [Link]

-

Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design. Available from: [Link]

-

University of Illinois. (n.d.). General Principles of Pharmacology: Pharmacokinetics. Available from: [Link]

-

World Federation of Societies of Anaesthesiologists. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. Available from: [Link]

Sources

- 1. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resources.wfsahq.org [resources.wfsahq.org]

- 6. symmetric.events [symmetric.events]

- 7. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. General Principles of Pharmacology: Pharmacokinetics [pharmacology2000.com]

- 10. Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pmda.go.jp [pmda.go.jp]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

Validation & Comparative

Comparative efficacy of 2-(4-Cyclohexylphenyl)butanoic acid vs Ibuprofen

Comparative Efficacy: 2-(4-Cyclohexylphenyl)butanoic acid vs. Ibuprofen

Executive Summary

This guide provides a technical comparison between the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the structural analog 2-(4-Cyclohexylphenyl)butanoic acid (referred to herein as CPBA ).

While Ibuprofen (2-(4-isobutylphenyl)propanoic acid) represents the benchmark for arylpropionic acid derivatives ("profens"), CPBA represents a modification in two key pharmacophore regions:

-

Hydrophobic Tail: Substitution of the isobutyl group with a more lipophilic cyclohexyl ring.

-

Acidic Head: Extension of the propanoic acid chain (alpha-methyl) to a butanoic acid chain (alpha-ethyl).

Key Finding: Based on Structure-Activity Relationship (SAR) data of homologous series (e.g., Butibufen and Hexaprofen), CPBA is predicted to exhibit higher lipophilicity and altered metabolic stability compared to Ibuprofen, potentially offering a distinct safety profile (reduced gastric ulcerogenicity) at the cost of reduced COX-enzyme binding affinity due to steric hindrance at the alpha-position.

Chemical & Physical Properties Comparison

The physicochemical differences drive the pharmacokinetic (PK) and pharmacodynamic (PD) divergence between the two compounds.

| Feature | Ibuprofen | 2-(4-Cyclohexylphenyl)butanoic acid (CPBA) | Implication for Efficacy |

| IUPAC Name | 2-(4-isobutylphenyl)propanoic acid | 2-(4-cyclohexylphenyl)butanoic acid | CPBA has increased steric bulk. |

| Molecular Weight | 206.28 g/mol | ~246.35 g/mol | CPBA is heavier, affecting diffusion. |

| Lipophilicity (LogP) | ~3.5 (Experimental) | ~4.8 (Predicted) | CPBA is significantly more lipophilic; higher protein binding expected. |

| Acidic Group | Propanoic (α-methyl) | Butanoic (α-ethyl) | α-ethyl groups often reduce COX active site fit compared to α-methyl. |

| Hydrophobic Group | Isobutyl (Branched alkyl) | Cyclohexyl (Cyclic alkyl) | Cyclohexyl provides stronger hydrophobic interaction but lower solubility. |

Pharmacodynamics: Mechanism of Action

Both compounds function as reversible inhibitors of Cyclooxygenase (COX) enzymes, preventing the conversion of Arachidonic Acid into Prostaglandins.

COX-1 vs. COX-2 Selectivity

-

Ibuprofen: A non-selective COX inhibitor. It binds the COX active site where the carboxylate interacts with Arg-120 and the phenyl ring interacts with hydrophobic residues.

-

CPBA (SAR Analysis):

-

Cyclohexyl Effect: The replacement of isobutyl with cyclohexyl (as seen in Hexaprofen) typically increases affinity for the hydrophobic channel of COX-2.

-

Butanoic Acid Effect: The extension to an alpha-ethyl group (as seen in Butibufen) introduces steric clash. While propionic acids ("profens") fit optimally, butyric acid derivatives often show reduced potency (higher IC50) but may retain anti-inflammatory activity with reduced gastric toxicity .

-

Signaling Pathway Visualization

Caption: Comparative inhibition points. CPBA is predicted to exhibit modified binding kinetics due to steric bulk at the alpha-carbon.

Comparative Efficacy & Safety Data

Since direct head-to-head clinical trials are limited for CPBA, data is synthesized from direct analogs (Butibufen and Hexaprofen) to validate the efficacy profile.

Anti-Inflammatory Potency (In Vivo)

-

Metric: ED50 (Effective Dose for 50% inhibition of Carrageenan-induced paw edema).

-

Ibuprofen: ~10-30 mg/kg (Rat).

-

CPBA (Predicted): ~40-60 mg/kg.

-

Rationale: The alpha-ethyl group (butanoic acid) generally reduces potency compared to the alpha-methyl (propionic) standard. However, the cyclohexyl group enhances tissue penetration.

-

Gastric Ulcerogenicity (Safety)

-

Metric: UD50 (Ulcerogenic Dose).

-